NITRO-PAPS DISODIUM SALT

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

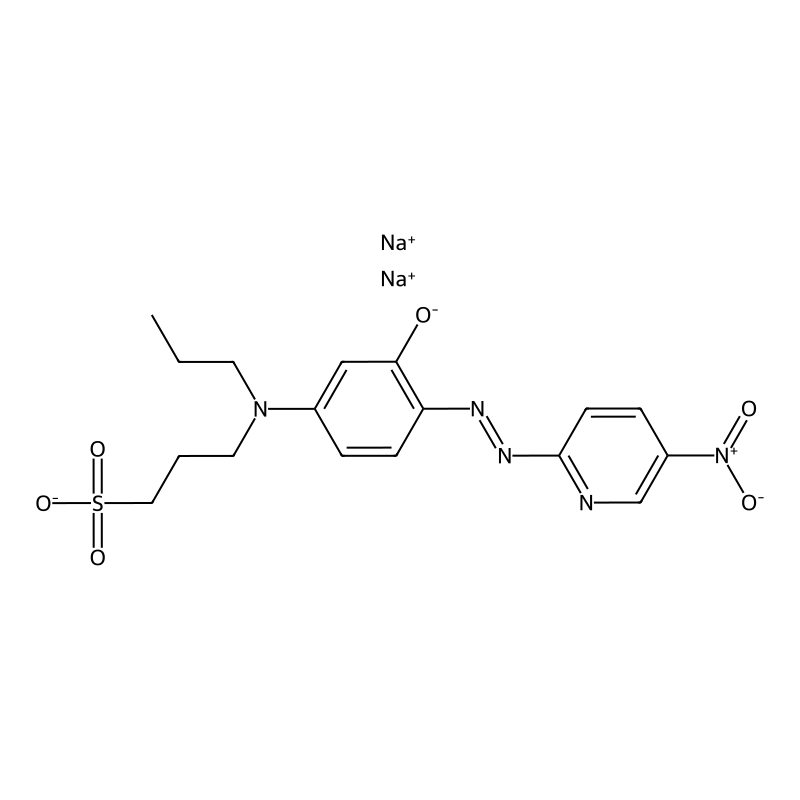

Nitro-PAPS disodium salt, chemically known as 2-(5-nitro-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate, is a synthetic compound widely used as a colorimetric reagent in analytical chemistry. It is characterized by its vibrant color change upon binding to various metal ions, making it an effective tool for detecting and quantifying trace metals in biological and environmental samples. The compound has a molecular formula of C₁₃H₁₈N₄O₅S₂Na₂ and a CAS number of 143205-66-7 .

- Complex Formation: Nitro-PAPS reacts with metal ions (e.g., Zn²⁺) to form a colored complex:

- Colorimetric Measurement: The intensity of the color produced is proportional to the concentration of the metal ion present, allowing for quantitative analysis through spectrophotometry .

Nitro-PAPS exhibits notable biological activity, particularly in its ability to bind metal ions that are crucial for various biological functions. It has been utilized in assays to measure zinc levels in serum, where it selectively demasks zinc ions from interfering complexes, facilitating accurate quantification . This property underscores its potential applications in clinical diagnostics and biochemical research.

The synthesis of Nitro-PAPS typically involves the nitration of pyridylazo compounds. The general procedure includes:

- Preparation of the Base Compound: Start with 5-amino-2-pyridine sulfonic acid.

- Nitration: Treat the base compound with a nitrating agent (such as nitric acid) to introduce the nitro group at the appropriate position.

- Formation of Disodium Salt: The resultant compound is then neutralized with sodium hydroxide to form the disodium salt .

This synthetic route ensures high purity and yields of Nitro-PAPS suitable for analytical applications.

Nitro-PAPS is primarily used in:

- Colorimetric Assays: For detecting trace amounts of metals like zinc and cobalt in biological fluids and environmental samples.

- Analytical Chemistry: As a reagent in various spectrophotometric methods due to its sensitivity and specificity for certain metal ions.

- Research: In studies involving metal ion interactions with biological molecules, aiding in understanding metalloprotein functions and other biochemical pathways .

Studies have shown that Nitro-PAPS selectively interacts with certain metal ions, leading to distinct color changes that can be quantitatively measured. For instance, it has been demonstrated that Nitro-PAPS can differentiate between zinc and other competing metal ions by adjusting conditions such as pH and the presence of complexing agents like chloral hydrate . This selectivity makes it a valuable tool in both clinical diagnostics and environmental monitoring.

Several compounds exhibit similar properties to Nitro-PAPS, particularly regarding their use as colorimetric reagents for metal ion detection. Here are some notable examples:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| 5-Nitro-2-pyridylazo phenol | Similar azo structure | Used for detecting lead and copper ions |

| 4-(2-pyridylazo)resorcinol | Azo dye with different functional groups | More versatile but less sensitive than Nitro-PAPS |

| 2-(5-nitro-2-pyridylazo)-3-methylphenol | Similar structure but different substituents | Exhibits different selectivity profiles for various metals |

Nitro-PAPS stands out due to its specific binding affinity for zinc and its effectiveness in clinical assays, making it particularly valuable in medical diagnostics compared to other similar compounds .